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Benzyl (4-bromo-2-methylphenyl)carbamate

Cat. No.: B581506
CAS No.: 1245563-07-8
M. Wt: 320.186
InChI Key: RZJDMLNYSWZIGV-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Carbamate (B1207046) Chemistry Research

The carbamate functional group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. nih.govacs.org Carbamates can be viewed as hybrids of esters and amides, a structural feature that imparts significant chemical stability. nih.gov This stability arises from resonance between the amide and carboxyl moieties, which makes the carbamate group less susceptible to hydrolysis compared to esters, while being a key structural motif in a multitude of applications. nih.govnih.gov

In contemporary research, the carbamate group is widely utilized for several key reasons:

Bioisostere for Amide Bonds: Due to its structural similarity to the peptide bond, the carbamate linkage is frequently used as a stable replacement in peptidomimetics to improve metabolic stability against enzymatic degradation. nih.govacs.org

Prodrugs: Carbamates are employed in the design of prodrugs to enhance the stability and bioavailability of pharmaceuticals containing hydroxyl, phenol, or amine groups, often protecting them from first-pass metabolism. acs.orgnih.gov

Directing Groups in Synthesis: The O-carbamate group, particularly the N,N-diethylcarbamate, is recognized as a powerful directed metalation group (DMG), enabling the regioselective functionalization of aromatic rings. acs.org This has made it an invaluable tool in the synthesis of complex, polysubstituted aromatic compounds. acs.org

Material Science and Agrochemicals: Carbamate chemistry is fundamental to the production of polyurethanes, which are used in foams, coatings, and elastomers. nih.gov Furthermore, various carbamate derivatives have been extensively used in agriculture as pesticides, fungicides, and herbicides since the mid-20th century. nih.govacs.org

The ongoing exploration of carbamates is driven by the ability to finely tune their biological and chemical properties by modifying the substituents on the nitrogen and oxygen termini. nih.gov

Academic Significance of Investigating Benzyl (B1604629) (4-bromo-2-methylphenyl)carbamate

The specific structure of Benzyl (4-bromo-2-methylphenyl)carbamate makes it a compound of distinct academic interest. Its significance lies not in a single known application, but in its potential as a model system for studying fundamental principles of structure-property relationships in substituted aromatic compounds.

The academic value stems from its unique combination of structural motifs:

The N-Aryl Carbamate Core: This structure is a common scaffold in pharmacologically active molecules. The substituents on the aryl ring play a crucial role in modulating biological activity.

Bromo Substituent: The presence of a bromine atom at the para-position of the phenyl ring is particularly noteworthy. Halogens can alter a molecule's electronic properties, lipophilicity, and metabolic stability. mdpi.com Furthermore, halogen atoms can participate in specific noncovalent interactions, such as halogen bonding and halogen-π interactions, which can be critical for molecular recognition at an enzyme's active site or a receptor's binding pocket. acs.orgacs.org Research on related halogenated compounds has shown that these interactions can significantly enhance binding affinity and reaction selectivity. acs.orgacs.org

Methyl Substituent: The ortho-methyl group provides steric bulk near the carbamate nitrogen. This can influence the rotational barrier of the N-aryl bond, potentially locking the molecule into a preferred conformation. This conformational restriction can be a key factor in designing selective enzyme inhibitors. acs.org

Benzyl Group: The benzyl group on the carbamate oxygen is a common protecting group in organic synthesis. Its presence suggests the compound could be a stable intermediate, readily synthesized and available for further chemical modification.

Overview of Prior Research Trajectories for Structurally Related Compounds

While specific research on this compound is not extensively published, a significant body of work exists for structurally analogous compounds. This research provides a clear indication of the potential areas of interest for this molecule. The primary research trajectories for related substituted aryl carbamates have focused on their synthesis and biological evaluation.

A common synthetic route for N-aryl carbamates involves the reaction of a substituted aniline (B41778) with a suitable chloroformate, such as phenyl or benzyl chloroformate. nih.gov For instance, substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates have been successfully prepared by reacting 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates. nih.gov This methodology highlights a feasible pathway for the synthesis of this compound from 4-bromo-2-methylaniline (B145978) and benzyl chloroformate.

The biological activities of structurally related carbamates are diverse, with much of the research focused on enzyme inhibition. The substitution pattern on the phenyl ring is a critical determinant of both potency and selectivity.

Research on Structurally Related Substituted Carbamates

Compound Class / ExampleResearch FocusKey Findings
Salicylanilide N,N-disubstituted (thio)carbamates Cholinesterase InhibitionO-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate was identified as a notable acetylcholinesterase (AChE) inhibitor. The presence of halogen atoms on the aromatic rings was a common feature of the more active compounds. mdpi.com
para-Substituted Phenolic N-alkyl Carbamates Fatty Acid Amide Hydrolase (FAAH) InhibitionCompounds with lipophilic substitutions on the carbamate nitrogen showed high potency for FAAH inhibition, with IC₅₀ values in the nanomolar range. researchgate.net
1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl Carbamates Antimicrobial Activity1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and antimycobacterial activity. researchgate.net
2-Arylbenzoxazoles (derived from substituted anilines) Antiproliferative ActivityBenzoxazole derivatives synthesized from bromo-substituted anilines showed promising anticancer activity, particularly against non-small cell lung cancer cell lines. mdpi.com

This prior research underscores a consistent theme: the strategic placement of substituents, particularly halogens and alkyl groups, on an aryl carbamate framework is a proven method for developing compounds with specific biological activities. mdpi.commdpi.comresearchgate.net The investigation of this compound would be a logical extension of these research trajectories, aimed at further elucidating the precise role of the bromo and methyl substituents in modulating its chemical and biological profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14BrNO2 B581506 Benzyl (4-bromo-2-methylphenyl)carbamate CAS No. 1245563-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(4-bromo-2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-11-9-13(16)7-8-14(11)17-15(18)19-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJDMLNYSWZIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682141
Record name Benzyl (4-bromo-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245563-07-8
Record name Benzyl (4-bromo-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzyl 4 Bromo 2 Methylphenyl Carbamate

Established Reaction Pathways and Mechanisms

The synthesis of Benzyl (B1604629) (4-bromo-2-methylphenyl)carbamate is primarily achieved through well-established methods of carbamate (B1207046) formation, which involve the reaction of an amine with a suitable carbonyl source.

Classical Approaches in Carbamate Synthesis Applied to Benzyl (4-bromo-2-methylphenyl)carbamate

The most prominent classical route for the synthesis of this compound involves the reaction of 4-bromo-2-methylaniline (B145978) with benzyl chloroformate. This reaction is a specific application of the more general Schotten-Baumann reaction, a widely used method for the acylation of amines and alcohols. wikipedia.orgbldpharm.com The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction towards the formation of the carbamate product. byjus.commdpi.com

The synthesis of the key precursor, 4-bromo-2-methylaniline, is itself a multi-step process that begins with 2-methylaniline. A common industrial process involves the following steps: google.com

Arylamine Protection: The amino group of 2-methylaniline is first protected, for instance, by acetylation with acetic anhydride (B1165640) to form N-(2-methylphenyl)acetamide. This step is crucial to prevent side reactions and to direct the subsequent bromination to the desired position.

Bromination: The protected intermediate, N-(2-methylphenyl)acetamide, undergoes electrophilic aromatic substitution with a brominating agent, such as N-bromosuccinimide (NBS), to introduce a bromine atom at the para position to the amino group, yielding N-(4-bromo-2-methylphenyl)acetamide. google.com

Hydrolysis: The acetyl protecting group is then removed by hydrolysis, typically under acidic conditions, to yield the final precursor, 4-bromo-2-methylaniline. google.com

Once 4-bromo-2-methylaniline is obtained, it is reacted with benzyl chloroformate. The use of a biphasic system, consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous basic solution (such as sodium hydroxide), is characteristic of Schotten-Baumann conditions. wikipedia.orgbldpharm.com The reactants and the carbamate product remain in the organic phase, while the base in the aqueous phase neutralizes the generated HCl. wikipedia.org

An alternative classical approach involves the use of benzyl carbamate itself as a reagent, though this is less common for the synthesis of N-substituted carbamates like the target compound. wikipedia.org

Mechanistic Investigations of Key Synthetic Steps

The mechanism of the Schotten-Baumann reaction for the formation of this compound follows a nucleophilic acyl substitution pathway. iitk.ac.in The key steps are:

Nucleophilic Attack: The nitrogen atom of the amine (4-bromo-2-methylaniline) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride (benzyl chloroformate). This results in the formation of a tetrahedral intermediate. byjus.comiitk.ac.in

Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: A base present in the reaction mixture removes a proton from the nitrogen atom, neutralizing the positive charge and forming the final amide product. The base also neutralizes the liberated hydrochloric acid. byjus.com

The rate of carbamate formation is influenced by the basicity of the amine and the electrophilicity of the chloroformate. The reaction of amines with carbon dioxide, a precursor in some greener synthetic routes, has also been studied kinetically, revealing a rate law dependent on both the amine and hydroxide (B78521) concentration. researchgate.net

Novel Synthetic Routes and Innovations in this compound Production

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally friendly methods for carbamate production.

Catalytic Strategies for Enhanced Synthesis of this compound

Various catalytic systems have been developed to enhance the synthesis of carbamates. For substituted phenyl carbamates, palladium-catalyzed cross-coupling reactions have shown promise. For instance, aryl chlorides and triflates can be coupled with sodium cyanate (B1221674) in the presence of alcohols to form aryl carbamates, a methodology that could be adapted for the synthesis of the target compound. organic-chemistry.org

Another innovative approach involves the use of metal catalysts for the degradation of polyureas to yield N-substituted carbamates, which could be a potential recycling route. researchgate.net Furthermore, phosgene-free methods using titanium alkoxides and carbon dioxide have been developed for the synthesis of N-phenylcarbamates, offering a safer alternative to traditional methods. researchgate.net

The following table summarizes some catalytic approaches for carbamate synthesis that could be applied to this compound:

Catalyst SystemReactantsProduct TypePotential Application
Palladium/Biphenyl (B1667301) LigandsAmides/Carbamates + Vinyl Triflates/TosylatesEnamidesCould be adapted for C-N bond formation in carbamate synthesis. organic-chemistry.org
Copper(I) Iodide/2-((2-methylnaphthalen-1-yl)amino)-2-oxoacetic acid(Hetero)aryl Chlorides + KOCN + AlcoholsN-(hetero)aryl CarbamatesDirect synthesis from a chloro-precursor. organic-chemistry.org
Titanium Alkoxides (e.g., Ti(OMe)4)Aromatic Amines + CO2 + Metal AlkoxidesN-phenylcarbamatesA phosgene-free route. researchgate.net
CuO-ZnOPolyureas + Urea (B33335)N-substituted CarbamatesA potential recycling pathway. researchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being applied to carbamate synthesis to reduce the use of hazardous reagents like phosgene. One of the most attractive green alternatives is the use of carbon dioxide (CO2) as a C1 source. nih.gov The direct reaction of amines, CO2, and alcohols can yield carbamates, although this often requires catalysts and specific reaction conditions to overcome the high stability of CO2. nih.gov

The synthesis of carbamates from amines and dialkyl carbonates, catalyzed by a Lewis acid, presents another greener alternative to phosgene-based methods. union.edu Additionally, methods using urea as a carbonyl source over heterogeneous catalysts like TiO2–Cr2O3/SiO2 are being explored.

Optimization of Reaction Parameters and Yield Enhancement Strategies for this compound

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. In the context of the classical Schotten-Baumann approach, several factors can be fine-tuned:

Base: The choice and concentration of the base (e.g., sodium hydroxide, pyridine) are critical. An adequate amount of base is necessary to neutralize the HCl produced and drive the equilibrium towards the product. byjus.comorganic-chemistry.org Pyridine can sometimes act as a superior acylating agent catalyst compared to aqueous hydroxide. byjus.com

Solvent: A two-phase system (e.g., dichloromethane/water) is often employed to facilitate the separation of the product and byproducts. wikipedia.org

Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.

Stoichiometry: The molar ratio of the reactants can be adjusted to optimize the yield.

For catalytic methods, optimization would involve screening different catalysts, ligands, and reaction conditions such as temperature, pressure (especially for reactions involving CO2), and reaction time. For instance, in the synthesis of N-phenylcarbamates using titanium alkoxides and CO2, a pressure of 5 MPa and a short reaction time of 20 minutes were found to be effective. researchgate.net

The synthesis of the precursor, 4-bromo-2-methylaniline, also offers opportunities for optimization. For example, a patented process details specific conditions for each step to achieve high purity and yield. google.com

The following table outlines the steps and reported conditions for the synthesis of the precursor, 4-bromo-2-methylaniline, based on a patent.

StepReactantsReagents/SolventsConditionsProduct
1. Arylamine Protection 2-methylanilineAcetic anhydride-N-(2-methylphenyl)acetamide
2. Bromination N-(2-methylphenyl)acetamideN-bromosuccinimide, TetrachloromethaneReflux for 4 hoursN-(4-bromo-2-methylphenyl)acetamide
3. Hydrolysis N-(4-bromo-2-methylphenyl)acetamideConcentrated HCl, DioxaneReflux for 2 hours4-bromo-2-methylaniline

Table based on data from patent CN103787895A. google.com

Advanced Structural Elucidation and Conformational Analysis of Benzyl 4 Bromo 2 Methylphenyl Carbamate

Spectroscopic Techniques for Elucidating Higher-Order Structure

Spectroscopic methods are fundamental in determining the three-dimensional structure and electronic properties of molecules. For a compound like Benzyl (B1604629) (4-bromo-2-methylphenyl)carbamate, a combination of vibrational and nuclear magnetic resonance spectroscopy would provide a wealth of information.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique used to identify the functional groups present in a molecule and to obtain a unique "fingerprint" for the compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For Benzyl (4-bromo-2-methylphenyl)carbamate, characteristic absorption bands would be expected for the various functional groups. While specific experimental data for this compound is not readily available, a general prediction of the IR spectrum can be made based on the functional groups present.

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
N-H (carbamate)Stretching3400-3200
C-H (aromatic)Stretching3100-3000
C-H (aliphatic)Stretching3000-2850
C=O (carbamate)Stretching1730-1680
C=C (aromatic)Stretching1600-1450
N-H (carbamate)Bending1650-1550
C-N (carbamate)Stretching1350-1200
C-O (carbamate)Stretching1250-1050
C-BrStretching700-500

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the C=C stretching vibrations of the aromatic rings and the C-Br bond.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Advanced NMR techniques can provide information not only on the connectivity of atoms but also on their spatial arrangement (stereochemistry) and the dynamic conformational behavior of the molecule.

¹H NMR Spectroscopy: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons on the benzyl group and the substituted phenyl ring, as well as the N-H proton of the carbamate (B1207046).

¹³C NMR Spectroscopy: This would show the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their electronic environment (e.g., aromatic, aliphatic, carbonyl).

2D NMR Techniques: To gain a deeper understanding of the molecular conformation, several 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish the connectivity of the proton spin systems within the benzyl and methylphenyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are key for conformational analysis. They detect protons that are close to each other in space, even if they are not directly bonded. For this compound, NOESY or ROESY could reveal the preferred orientation of the benzyl group relative to the substituted phenyl ring.

Crystallographic Studies of this compound

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional structure of a molecule in the solid state.

Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction analysis would yield a precise three-dimensional model of the molecule. This would allow for:

Unambiguous determination of the molecular structure: Bond lengths, bond angles, and torsion angles would be determined with high precision.

Analysis of intermolecular interactions: The way the molecules pack in the crystal lattice would be revealed, highlighting any hydrogen bonding (e.g., involving the N-H and C=O of the carbamate group), halogen bonding (involving the bromine atom), or π-π stacking interactions between the aromatic rings. These interactions are crucial for understanding the solid-state properties of the material.

Conformational information: The solid-state conformation of the molecule would be explicitly determined. This includes the planarity of the carbamate group and the relative orientations of the two aromatic rings.

Polymorphism: It is possible for a single compound to crystallize in multiple different crystal forms, a phenomenon known as polymorphism. Each polymorph can have different physical properties, such as melting point, solubility, and stability. A systematic study of the crystallization of this compound from various solvents and under different conditions could reveal the existence of polymorphs. These would be characterized by techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Co-crystallization: Co-crystallization involves crystallizing the target molecule with another molecule (a co-former) in a stoichiometric ratio. This is often done to modify the physical properties of a compound. For this compound, co-crystallization studies could be performed with various co-formers that can participate in hydrogen bonding or other non-covalent interactions. The resulting co-crystals would be analyzed by single-crystal X-ray diffraction to understand the new packing arrangements and intermolecular interactions.

Theoretical and Computational Investigations of Benzyl 4 Bromo 2 Methylphenyl Carbamate

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure and reactivity of molecules. For Benzyl (B1604629) (4-bromo-2-methylphenyl)carbamate, DFT calculations could provide significant insights into its molecular geometry, electronic properties, and sites of reactivity. A typical approach would involve geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule. researchgate.net

From the optimized structure, a variety of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity.

Furthermore, the distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps. nih.gov These maps use a color gradient to indicate electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For Benzyl (4-bromo-2-methylphenyl)carbamate, the oxygen atoms of the carbamate (B1207046) group would be expected to be electron-rich (indicated by red or yellow), while the hydrogen atom of the N-H group would be electron-poor (indicated by blue). This information is vital for predicting how the molecule might interact with other chemical species.

Mulliken population analysis or other charge-partitioning schemes can assign partial charges to each atom, offering a quantitative measure of the charge distribution and identifying potential sites for nucleophilic or electrophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVSuggests high chemical stability
Dipole Moment2.8 DIndicates moderate polarity
Mulliken Charge on C=O Carbon+0.6 eElectrophilic site
Mulliken Charge on N-H Nitrogen-0.5 eNucleophilic site

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While DFT provides insights into a static, minimum-energy structure, molecules are dynamic entities, especially in solution. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. An MD simulation of this compound would involve placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) and solving Newton's equations of motion for every atom in the system over a period of time (typically nanoseconds to microseconds).

These simulations can reveal the conformational landscape of the molecule by tracking the fluctuations of its dihedral angles. This is particularly important for a flexible molecule like this compound, which has several rotatable bonds. The results can identify the most stable conformers and the energy barriers between them.

MD simulations also provide detailed information about the molecule's interaction with the surrounding solvent. By analyzing the radial distribution functions, one can understand how solvent molecules arrange themselves around different parts of the solute. This is crucial for understanding its solubility and how the solvent might influence its reactivity. The strength of these interactions can be quantified by calculating the solvent interaction energies.

Table 2: Hypothetical MD Simulation Data for this compound in Water

ParameterPredicted ObservationImplication
Key Dihedral Angle 1 (C-O-C-N)Fluctuates around 180°Indicates a preferred extended conformation
Key Dihedral Angle 2 (N-C-Ar-C)Shows multiple stable rotamersSuggests conformational flexibility
Average Solvation Energy-45 kJ/molFavorable interaction with the solvent
Hydrogen Bonds with Water1-2 on average (with C=O and N-H)Key to its solubility and interaction profile

Note: The data in this table is illustrative. Actual values would be obtained from specific MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While no specific biological activity has been reported for this compound, a hypothetical QSAR study could be designed if a set of similar carbamate derivatives with known activities were available. scirp.org

The first step in building a QSAR model is to calculate a range of molecular descriptors for each compound in the series. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Once the descriptors are calculated, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical equation that correlates the descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds, including this compound. This can be a valuable tool in drug discovery for prioritizing which compounds to synthesize and test.

Table 3: Hypothetical Molecular Descriptors for a QSAR Study of this compound

DescriptorPredicted ValueRelevance in QSAR
Molecular Weight320.18 g/mol Relates to size and diffusion properties
LogP (octanol-water partition coefficient)4.2Predicts lipophilicity and membrane permeability
Topological Polar Surface Area (TPSA)38.3 ŲRelates to hydrogen bonding potential and transport properties
Number of Rotatable Bonds4Indicates molecular flexibility
Number of Hydrogen Bond Donors1Potential for specific interactions with biological targets
Number of Hydrogen Bond Acceptors2Potential for specific interactions with biological targets

Note: The data in this table is based on standard calculations for the given structure and is illustrative of the inputs for a QSAR model.

Molecular Docking Studies and Modeling of Potential Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a target protein.

The process involves generating a multitude of possible binding poses of the ligand within the protein's active site and then using a scoring function to estimate the binding affinity for each pose. The pose with the best score is considered the most likely binding mode.

A hypothetical docking study of this compound would require a three-dimensional structure of a relevant protein target. The results would provide a predicted binding energy, which is an estimate of the strength of the interaction, and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), that stabilize the complex. This information is invaluable for understanding the potential mechanism of action and for designing more potent and selective inhibitors.

Table 4: Hypothetical Molecular Docking Results for this compound with a Hypothetical Kinase

ParameterPredicted OutcomeSignificance
Binding Energy-8.5 kcal/molSuggests a strong and stable binding interaction
Key Hydrogen BondsN-H group with backbone carbonyl of Asp145Anchors the ligand in the binding pocket
C=O group with side chain of Lys72Provides additional binding affinity
Hydrophobic InteractionsBenzyl and methylphenyl rings with Leu25, Val57, Ala88Contributes significantly to binding stability
Halogen BondBromine atom with backbone oxygen of Gly143A specific interaction that can enhance potency

Note: The data in this table is purely illustrative and dependent on the specific protein target chosen for the docking study.

Reactivity and Derivatization of Benzyl 4 Bromo 2 Methylphenyl Carbamate

Transformation Reactions Involving the Carbamate (B1207046) Moiety

The carbamate group (–OC(O)NH–) is a key functional group that can undergo several important reactions, including hydrolysis and transcarbamoylation. These transformations are fundamental to both the degradation and the synthetic modification of the molecule.

The hydrolysis of carbamates, including benzyl (B1604629) aryl carbamates, is a well-documented process that can be influenced by pH. clemson.edu The stability of the carbamate linkage is pH-dependent, with reaction rates varying under acidic, neutral, and basic conditions.

Under acidic conditions (pH < 6), hydrolysis is generally catalyzed by protons. clemson.edu The reaction mechanism typically involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. However, for certain carbamates, acid-catalyzed hydrolysis is not a dominant pathway as the central carbon is already electron-deficient due to the presence of two neighboring heteroatoms (oxygen and nitrogen). clemson.edu

Neutral hydrolysis can occur, although it is often slower than acid- or base-mediated pathways. clemson.edu

Basic or alkaline hydrolysis (pH > 7) is a significant degradation pathway for carbamates. clemson.edu The mechanism can vary depending on the substituents. For secondary carbamates like Benzyl (4-bromo-2-methylphenyl)carbamate, the reaction can proceed through a bimolecular acyl-oxygen cleavage (BAc2) mechanism, where a hydroxide (B78521) ion directly attacks the carbonyl carbon. scielo.br Alternatively, if a good leaving group is present on the nitrogen, an elimination-addition mechanism (E1cB) may occur. For carbaryl, a related carbamate, alkaline hydrolysis proceeds via an elimination step. clemson.edu

Kinetic studies on the hydrolysis of various aryl carbamates have shown that the rate is dependent on the nature of the substituents on the aromatic ring and the alcohol moiety. Electron-withdrawing groups on the phenyl ring can influence the rate of hydrolysis.

Table 1: General pH-Dependent Hydrolysis Pathways for Carbamates

pH RangeDominant PathwayGeneral Mechanism Description
Acidic (pH < 6)Acid-Catalyzed HydrolysisProtonation of the carbonyl oxygen followed by nucleophilic attack of water.
Neutral (pH ~7)Neutral HydrolysisSlow reaction with water as the nucleophile.
Basic (pH > 7)Base-Mediated HydrolysisNucleophilic attack of hydroxide ion on the carbonyl carbon (BAc2) or an elimination mechanism (E1cB). clemson.eduscielo.br

Transcarbamoylation involves the transfer of the carbamoyl (B1232498) group (R₂NC(O)-) from one molecule to another. This reaction is a valuable synthetic tool for creating new carbamates from existing ones. Tin-catalyzed transcarbamoylation processes have been developed for the reaction of primary and secondary alcohols with a carbamate in the presence of a tin catalyst, providing the corresponding new carbamates in good yields under mild conditions. researchgate.netchemrxiv.org

Another approach for transcarbamoylation involves the reaction of N-arylcarbamates with aluminum-amine complexes, which allows for rapid access to urea (B33335) analogs. researchgate.net The benzyl carbamate moiety can be used to generate other carbamates or amides under specific reaction conditions. For instance, various benzyl carbamates have been successfully converted into their corresponding methyl or ethyl carbamates and amides in moderate to good yields. chemrxiv.org

The mechanism of these reactions often involves the activation of the carbamate carbonyl group by a catalyst, followed by nucleophilic attack of an alcohol or amine and subsequent elimination of the original alcohol or amine.

Table 2: Examples of Transcarbamoylation and Related Reactions with Benzyl Carbamates

ReagentsCatalyst/ConditionsProduct TypeGeneral Yields
AlcoholTin(IV) compoundsNew CarbamateGood
AmineAluminum-amine complexUrea AnalogModerate to Good
Alcohol/AminePotassium carbonateNew Carbamate/AmideModerate to Good

Reactions at the Brominated Phenyl Ring and Methyl Group

The substituted phenyl ring of this compound is a versatile platform for further functionalization, primarily through palladium-catalyzed cross-coupling reactions at the carbon-bromine bond and electrophilic aromatic substitution on the ring.

The bromine atom on the phenyl ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a widely used method to form carbon-carbon bonds by coupling an organoboron compound with an organic halide. libretexts.org In the case of this compound, the 4-bromo position can be coupled with various aryl or vinyl boronic acids or their esters to generate biphenyl (B1667301) or styrenyl derivatives, respectively. mdpi.comnih.gov These reactions are typically catalyzed by a palladium(0) complex in the presence of a base. libretexts.org The reactivity of aryl bromides in Suzuki couplings is well-established, making this a reliable transformation for this substrate. mdpi.comresearchgate.net

The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by palladium and a copper(I) co-catalyst, can be used to introduce an alkynyl substituent at the 4-position of the phenyl ring of this compound. libretexts.orgresearchgate.net Copper-free Sonogashira protocols have also been developed. libretexts.org

Table 3: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides

ReactionCoupling PartnerCatalyst SystemBaseSolvent
Suzuki-MiyauraAryl/Vinyl Boronic Acid or EsterPd(PPh₃)₄, PdCl₂(dppf)K₃PO₄, Cs₂CO₃, NaHCO₃Toluene, Dioxane, THF/H₂O
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂, CuIEt₃N, PiperidineTHF, DMF, Toluene

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. libretexts.org The regiochemical outcome of EAS on the phenyl ring of this compound is determined by the directing effects of the three existing substituents: the carbamate group, the methyl group, and the bromine atom. youtube.comlibretexts.org

-NH-C(O)OBn (Carbamate group): The nitrogen atom has a lone pair of electrons that can be donated to the ring through resonance, making it an activating group and an ortho, para-director. libretexts.org

-CH₃ (Methyl group): The methyl group is a weakly activating group through an inductive effect and hyperconjugation, and it is also an ortho, para-director. libretexts.org

-Br (Bromo group): Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion). libretexts.orgmakingmolecules.com

In this compound, the positions ortho and para to the strongly activating carbamate group are at positions 3, 5, and the carbon bearing the bromine. The methyl group at position 2 also directs to positions 3, 5, and the carbon with the bromine. The bromine at position 4 directs to positions 3 and 5. The positions available for substitution are C3 and C5.

The directing effects of the carbamate and methyl groups reinforce each other, strongly favoring substitution at positions 3 and 5. The carbamate group is a stronger activating group than the methyl group, and its directing effect will be dominant. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the carbamate group that are not already substituted, which are positions 3 and 5. Steric hindrance from the adjacent methyl group might slightly disfavor substitution at position 3 compared to position 5.

Table 4: Directing Effects of Substituents on the Phenyl Ring

SubstituentPositionElectronic EffectDirecting Effect
-NH-C(O)OBn1Activating (Resonance)ortho, para
-CH₃2Activating (Inductive/Hyperconjugation)ortho, para
-Br4Deactivating (Inductive), Donating (Resonance)ortho, para

Synthesis of Analogs and Structural Derivatives of this compound

The synthesis of analogs of this compound can be achieved by modifying the synthetic route to the parent compound or by derivatizing the final product. A common method for synthesizing carbamates is the reaction of an amine with a chloroformate. nih.gov

Analogs can be prepared by starting with different substituted anilines. For example, using a different halogenated or alkylated 2-methylaniline in the reaction with benzyl chloroformate would yield a variety of analogs with different substitution patterns on the phenyl ring.

Alternatively, different chloroformates can be used to vary the ester portion of the carbamate. For instance, reacting 4-bromo-2-methylaniline (B145978) with ethyl chloroformate or phenyl chloroformate would produce the corresponding ethyl or phenyl carbamate analogs. nih.gov

Furthermore, the cross-coupling and electrophilic aromatic substitution reactions described in section 5.2 can be employed to synthesize a wide array of derivatives from this compound itself.

Systematic Structural Modifications for Research Purposes

The structure of this compound offers several sites for systematic modification to explore its chemical space and potential applications. These modifications can be broadly categorized into reactions involving the carbamate functionality, the aromatic ring, and the benzylic group.

Modifications at the Carbamate Nitrogen: The nitrogen atom of the carbamate group is a primary site for derivatization. While the lone pair of the nitrogen is partially delocalized into the carbonyl group, it retains sufficient nucleophilicity to react with various electrophiles.

N-Alkylation and N-Arylation: The hydrogen atom on the carbamate nitrogen can be substituted with alkyl or aryl groups. N-alkylation can be achieved under basic conditions to deprotonate the nitrogen, followed by reaction with an alkyl halide. The choice of base and solvent is crucial to avoid competing reactions. For instance, in the synthesis of related bis-carbamate derivatives, N,N'-disodium derivatives have been shown to react with benzyl iodide. google.com Similarly, N-arylation can be accomplished through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates. These modifications allow for the introduction of a wide variety of substituents, altering the steric and electronic properties of the molecule.

N-Acylation: Reaction with acyl chlorides or anhydrides under basic conditions can introduce an additional acyl group on the nitrogen, forming an imide derivative. This modification would significantly alter the electronic properties and hydrogen bonding capacity of the carbamate linkage.

Modifications at the Aromatic Ring: The bromo- and methyl-substituted phenyl ring is another key area for derivatization.

Cross-Coupling Reactions at the Bromine Position: The bromine atom at the C4 position is a versatile handle for introducing a wide array of functional groups via transition metal-catalyzed cross-coupling reactions. For example, Suzuki coupling with boronic acids can be employed to introduce new aryl or vinyl substituents, a strategy successfully used in the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives. wikipedia.org Similarly, Sonogashira coupling with terminal alkynes, Heck coupling with alkenes, and Buchwald-Hartwig amination with amines can be utilized to generate a diverse library of analogs. These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships.

Electrophilic Aromatic Substitution: The existing substituents on the phenyl ring (bromo and methyl) direct further electrophilic substitution. The methyl group is an ortho-, para-directing activator, while the bromine atom is an ortho-, para-directing deactivator. The interplay of these two groups will influence the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation/alkylation.

Modifications of the Benzyl Group: The benzyl portion of the carbamate can also be modified, although this is generally less common than modifications at the other two sites.

Substitution on the Benzyl Ring: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution, although the reactivity will be influenced by the electron-withdrawing carbamate group.

Cleavage and Replacement of the Benzyl Group: The benzyl group is a common protecting group for amines because it can be removed under specific conditions, such as hydrogenolysis. wikipedia.org This allows for the unmasking of the carbamic acid, which could then be reacted with other alcohols or phenols to generate different carbamate esters.

A summary of potential systematic structural modifications is presented in the table below.

Modification Site Reaction Type Reagents and Conditions Potential New Functional Groups
Carbamate NitrogenN-AlkylationBase (e.g., NaH, K2CO3), Alkyl halideAlkyl, Substituted Alkyl
Carbamate NitrogenN-ArylationPd or Cu catalyst, Aryl halide/triflate, BaseAryl, Heteroaryl
Aromatic Ring (C-Br)Suzuki CouplingPd catalyst, Boronic acid/ester, BaseAryl, Heteroaryl, Vinyl
Aromatic Ring (C-Br)Sonogashira CouplingPd/Cu catalyst, Terminal alkyne, BaseAlkynyl
Aromatic Ring (C-Br)Buchwald-Hartwig AminationPd catalyst, Amine, BaseAmino, Substituted Amino
Benzyl GroupHydrogenolysisH2, Pd/CFree Carbamate/Amine

Investigations into Structure-Reactivity Relationships

The systematic structural modifications described above are instrumental in investigating the structure-reactivity relationships (SRR) of this compound and its derivatives. SRR studies aim to understand how specific changes in the molecular structure affect the compound's chemical reactivity and, by extension, its biological activity.

Influence of Substituents on Carbamate Reactivity: The reactivity of the carbamate group itself can be modulated by the substituents on the phenyl ring. The electron-donating methyl group at the ortho position and the electron-withdrawing bromine atom at the para position have opposing effects on the electron density of the phenyl ring and, consequently, on the carbamate nitrogen.

In a study on the methanolysis of substituted benzyl N-phenylcarbamates, it was found that the reaction mechanism can be influenced by the substituents on the benzyl ring. wikipedia.org While not directly studying the title compound, this research highlights that the electronic nature of the aromatic ring is crucial for the reactivity of the carbamate ester linkage. For instance, electron-withdrawing groups on the phenyl ring would decrease the nucleophilicity of the carbamate nitrogen, potentially slowing down N-alkylation or N-arylation reactions. Conversely, they might increase the susceptibility of the carbonyl carbon to nucleophilic attack.

Impact of Structural Modifications on Biological Activity: In the context of drug discovery, SRR studies are pivotal. For carbamates, which are known to act as inhibitors of enzymes like acetylcholinesterase (AChE), the specific substitution pattern is critical for potency and selectivity. nih.gov Although specific studies on this compound are not widely available, general principles from related compounds can be inferred.

A study on a series of benzene-based carbamates as cholinesterase inhibitors revealed that the nature and position of substituents on the phenyl ring significantly influenced their inhibitory activity. nih.gov For instance, the presence of a halogen atom can impact the binding affinity of the molecule to the active site of an enzyme. The 4-bromo and 2-methyl substituents in the title compound would define a specific steric and electronic profile that dictates its interaction with biological targets.

Systematic derivatization would allow for the exploration of this profile. For example, replacing the bromine atom with other halogens (Cl, F, I) or with hydrogen would elucidate the role of the halogen's size and electronegativity. Similarly, varying the substituent at the ortho position from methyl to larger alkyl groups or to electron-withdrawing groups would probe the steric and electronic requirements of a potential binding pocket.

The table below outlines hypothetical SRR investigations based on the derivatization strategies.

Structural Modification Hypothesized Effect on Reactivity/Activity Rationale
Replacement of 4-bromo with 4-chloroMinor change in electronic properties, slight decrease in steric bulk.Halogen substitution can fine-tune binding interactions and metabolic stability.
Replacement of 2-methyl with 2-ethylIncreased steric hindrance near the carbamate linkage.May enhance or decrease binding affinity depending on the topology of the target's active site.
Suzuki coupling at the 4-position with a phenyl groupIncreased molecular size and lipophilicity.Introduction of an additional aromatic ring can lead to new π-π stacking interactions with a biological target.
N-methylation of the carbamateLoss of hydrogen bond donor capability, increased steric bulk around the carbamate.May alter the binding mode and selectivity towards different enzymes.

Role of Benzyl 4 Bromo 2 Methylphenyl Carbamate in Advanced Organic Synthesis

Utilization as a Precursor or Intermediate in Complex Molecule Synthesis

The primary role of Benzyl (B1604629) (4-bromo-2-methylphenyl)carbamate in organic synthesis is as a key intermediate, leveraging its distinct functional groups for sequential chemical transformations. The benzyl carbamate (B1207046) moiety serves as a robust protecting group for the aniline (B41778) nitrogen, preventing its unwanted participation in reactions targeted at other sites of the molecule. This protection is crucial for achieving high selectivity and yield in multi-step syntheses.

The presence of the bromo substituent on the aromatic ring is of paramount importance, as it provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. A prominent example of this is its use in Suzuki-Miyaura coupling reactions. In a documented synthesis, Benzyl (4-bromo-2-methylphenyl)carbamate was reacted with a boronic ester derivative to form a new carbon-carbon bond, a critical step in the assembly of a more complex molecular scaffold. google.com

Table 1: Exemplary Suzuki-Miyaura Coupling Reaction

Reactant 1Reactant 2CatalystBaseProduct
This compoundtert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylatePdCl2(dppf)-DCM complexPotassium carbonateBenzyl (2-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)carbamate derivative

This reaction underscores the utility of the aryl bromide for introducing structural complexity, a cornerstone of modern synthetic chemistry.

Building Block for Heterocyclic Compounds and Pharmacophores

The molecular framework of this compound is particularly well-suited for the synthesis of heterocyclic compounds, which are ubiquitous in medicinal chemistry and form the core of many pharmacophores. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

This carbamate has been instrumental in the synthesis of selective Focal Adhesion Kinase (FAK) inhibitors. google.com FAK is a non-receptor tyrosine kinase that plays a significant role in cell adhesion, migration, and proliferation, making it a key target in cancer therapy. The synthesis of these inhibitors involves the elaboration of the this compound core into a substituted pyrimidine (B1678525) ring system, a common heterocyclic pharmacophore.

Integration into Multi-Step Synthetic Strategies and Methodologies

The true value of this compound is realized in its seamless integration into multi-step synthetic pathways. Its design allows for a logical and efficient sequence of reactions, where each functional group is addressed in a controlled manner.

A representative synthetic strategy involving this carbamate is the preparation of advanced FAK inhibitors. google.com The synthesis commences with the aforementioned Suzuki coupling of this compound. The resulting intermediate, which now incorporates a new carbon-carbon bond, can then undergo further transformations. For instance, the benzyl carbamate protecting group can be removed under specific conditions to liberate the free aniline, which can then participate in the formation of a heterocyclic ring, such as a pyrimidine.

Table 2: Illustrative Multi-Step Synthetic Sequence

StepStarting MaterialReaction TypeKey ReagentsIntermediate/Product
1This compoundSuzuki CouplingBoronic ester, Palladium catalystBi-aryl carbamate intermediate
2Bi-aryl carbamate intermediateDeprotectionHydrogenation (e.g., H2, Pd/C)Substituted aniline
3Substituted anilineHeterocycle FormationDichloropyrimidine derivativeFAK inhibitor scaffold

This methodological approach, where a stable, functionalized precursor is systematically elaborated, is a hallmark of modern drug discovery and development. The strategic use of this compound facilitates a convergent and efficient synthesis of complex, high-value molecules.

Biological and Biochemical Research on Benzyl 4 Bromo 2 Methylphenyl Carbamate

Mechanism of Interaction with Biomacromolecules

The interaction of FAK inhibitors, synthesized from intermediates like Benzyl (B1604629) (4-bromo-2-methylphenyl)carbamate, with their biological targets is a key area of investigation. These studies are crucial for understanding the potency, selectivity, and mechanism of action of the final compounds.

Enzyme Inhibition Kinetics and Molecular Docking Studies

Biochemical assays are employed to determine the inhibitory activity of compounds against FAK and other kinases. A primary method for assessing potency is the AlphaScreen™ technology, which is a bead-based immunoassay used to measure the inhibition of FAK. The selectivity of these compounds is determined by comparing their half-maximal inhibitory concentration (IC50) against FAK with their IC50 values against other kinases, such as Vascular Endothelial Growth Factor Receptor 3 (VEGFR3). A higher ratio of VEGFR3 IC50 to FAK IC50 indicates greater selectivity for FAK. googleapis.com

While specific molecular docking studies for Benzyl (4-bromo-2-methylphenyl)carbamate are not detailed in the available literature, this computational technique is a standard part of the drug discovery process for the final inhibitor molecules. It is used to predict the binding mode and affinity of the inhibitors within the ATP-binding pocket of the FAK enzyme, guiding the design of more potent and selective compounds.

Table 1: Representative Enzyme Inhibition Assay for FAK Inhibitors

Assay Parameter Description
Target Enzyme Focal Adhesion Kinase (FAK)
Assay Technology AlphaScreen™
Measured Value IC50 (Half-maximal Inhibitory Concentration)

Receptor Binding Affinity Profiling at a Molecular Level

To further characterize the interaction between FAK inhibitors and the FAK protein, Surface Plasmon Resonance (SPR) technology is utilized. googleapis.comgoogle.com This technique provides detailed kinetic data on the binding process. Assays using a Biacore™ sensor can establish the association rate constant (ka), the dissociation rate constant (kd), and consequently, the equilibrium dissociation constant (KD). The KD value is a precise measure of the binding affinity between the ligand (the inhibitor) and the protein (FAK). googleapis.comgoogle.com This is particularly important for highly potent compounds where the rate of dissociation from the target protein is very slow. googleapis.comgoogle.com

Table 2: Receptor Binding Affinity Assay Parameters

Assay Technology Measured Parameters Derived Value Significance
Surface Plasmon Resonance (SPR) ka (Association Rate) KD (Dissociation Constant) Provides an accurate measure of protein-ligand binding affinity.

Cellular Assays for Investigating Molecular Pathways

Cell-based assays are essential for confirming that the enzymatic inhibition observed in biochemical assays translates into a functional effect within a cellular context. These assays investigate the impact of FAK inhibitors on cellular signaling pathways.

In Vitro Investigations of Cellular Response Pathways

A key cellular assay for FAK inhibitors is an ELISA-type assay that measures the inhibition of FAK autophosphorylation at tyrosine residue 397 (Y397) within cells. googleapis.comgoogle.com This phosphorylation event is a critical step in FAK activation. The ability of a compound to inhibit Y397-FAK phosphorylation provides evidence of its target engagement in a cellular environment. googleapis.comgoogle.com Such assays are often performed using instruments like the Meso Scale Discovery SECTOR Imager 6000. googleapis.comgoogle.com

Inhibition of the FAK signaling pathway has been shown to impact several cellular processes, including:

Cell Adhesion and Migration: FAK plays a central role in cell migration by mediating signals from integrins and growth factor receptors. google.com

Cell Survival: Activation of FAK can suppress anoikis (a form of programmed cell death that occurs in anchorage-dependent cells when they detach from the surrounding extracellular matrix). google.com

Cell Proliferation: Overexpression of FAK has been linked to increased cell proliferation rates. google.com

Metabolic Pathways and Biotransformation of this compound (in vitro/enzymatic studies)

There is no specific information in the provided search results concerning the metabolic pathways and biotransformation of this compound. For the final FAK inhibitor compounds derived from this intermediate, potential metabolic liabilities are assessed. This includes evaluating their potential to inhibit cytochrome P450 (CYP) enzymes, such as the 2C9 and 3A4 isoforms, using standard inhibition assays. googleapis.comgoogle.com Additionally, the propensity for the formation of adducts with glutathione is investigated to identify potential reactive metabolites. googleapis.comgoogle.com

Table 3: Mentioned Compounds

Compound Name
This compound
Vascular Endothelial Growth Factor Receptor 3 (VEGFR3)
Cytochrome P450 2C9 (CYP2C9)
Cytochrome P450 3A4 (CYP3A4)

Environmental Fate and Degradation Studies of Benzyl 4 Bromo 2 Methylphenyl Carbamate

Photolytic Degradation Pathways and Byproduct Identification

The photolytic degradation of Benzyl (B1604629) (4-bromo-2-methylphenyl)carbamate in the environment is anticipated to be influenced by sunlight. While specific studies on this compound are not available, research on other carbamate (B1207046) insecticides and brominated aromatic compounds provides insights into potential degradation pathways. The primary mechanism of photolytic degradation for many carbamates involves the cleavage of the carbamate ester bond. nih.gov For Benzyl (4-bromo-2-methylphenyl)carbamate, this would likely lead to the formation of benzyl alcohol and a 4-bromo-2-methylphenyl isocyanate intermediate, which would be rapidly hydrolyzed to 4-bromo-2-methylaniline (B145978).

Furthermore, the presence of a bromine atom on the phenyl ring suggests that reductive debromination could be a significant photodegradation pathway, a process observed in the photolysis of brominated flame retardants. e3s-conferences.orge3s-conferences.org This process involves the cleavage of the carbon-bromine bond, leading to the formation of less brominated and potentially more mobile byproducts. The degradation rate can be influenced by environmental matrices, such as the presence of organic matter in soil, which may act as a photosensitizer or a quencher. e3s-conferences.org

Expected Photolytic Degradation Byproducts of this compound

Parent Compound Potential Primary Byproducts Potential Secondary Byproducts
This compoundBenzyl alcohol, 4-bromo-2-methylaniline, Carbon dioxideBenzyl (2-methylphenyl)carbamate (from debromination), Benzoic acid

Microbial Degradation Processes in Environmental Systems

Microbial degradation is a critical process in determining the environmental persistence of carbamate pesticides. nih.gov The initial and most common step in the microbial metabolism of carbamates is the enzymatic hydrolysis of the carbamate linkage by microbial hydrolases, such as carbamate hydrolase or esterase. nih.gov This initial cleavage would break down this compound into benzyl alcohol, 4-bromo-2-methylaniline, and carbon dioxide. nih.govresearchgate.net

Following the initial hydrolysis, the resulting aromatic amine, 4-bromo-2-methylaniline, would likely undergo further microbial degradation. Bacteria have demonstrated the ability to metabolize a wide range of substituted anilines. The degradation of halogenated anilines often proceeds through hydroxylation and subsequent ring cleavage. The presence of a bromine atom may increase the recalcitrance of the molecule to microbial attack compared to its non-halogenated counterpart. nih.gov The microbial community composition and environmental conditions, such as pH, temperature, and nutrient availability, would significantly influence the rate and extent of degradation. epa.gov

Postulated Microbial Degradation Pathway

Step Process Reactant Enzyme Class Products
1HydrolysisThis compoundCarbamate Hydrolase/EsteraseBenzyl alcohol, 4-bromo-2-methylaniline, CO2
2OxidationBenzyl alcoholAlcohol DehydrogenaseBenzaldehyde
3OxidationBenzaldehydeAldehyde DehydrogenaseBenzoic acid
4Hydroxylation4-bromo-2-methylanilineMono- or DioxygenaseBrominated and methylated catechols
5Ring CleavageBrominated and methylated catecholsDioxygenaseAliphatic intermediates

Hydrolytic Stability and Environmental Persistence Modeling

The hydrolytic stability of this compound is a key factor in its environmental persistence. The hydrolysis of aryl carbamates is known to be base-catalyzed. rsc.orgresearchgate.net Under alkaline conditions, the hydrolysis likely proceeds through an elimination-addition (E1cB) mechanism, involving the formation of an isocyanate intermediate. researchgate.netrsc.org The rate of hydrolysis is influenced by the pH of the surrounding medium, with increased rates at higher pH values. rsc.org

Given the lack of experimental data, Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the environmental persistence of this compound. mdpi.comeuropa.eu These models use the chemical structure to estimate properties like the rate of hydrolysis, biodegradation, and photolysis. By inputting the structure of this compound into validated QSAR models, it would be possible to obtain estimations of its half-life in various environmental compartments, providing a preliminary assessment of its persistence. nih.govyoutube.com The presence of the bromo- and methyl- substituents on the phenyl ring would be important parameters in these models.

Advanced Analytical Methodologies for Benzyl 4 Bromo 2 Methylphenyl Carbamate in Complex Matrices

Chromatographic Separations (HPLC-MS, GC-MS) for Trace Analysis and Metabolite Identification

Chromatographic techniques coupled with mass spectrometry are the cornerstone of trace organic analysis, offering high sensitivity and selectivity. For a compound like Benzyl (B1604629) (4-bromo-2-methylphenyl)carbamate, both High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are viable analytical strategies, each with distinct advantages.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

HPLC is often the method of choice for the analysis of thermally labile compounds like many carbamates. The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. For Benzyl (4-bromo-2-methylphenyl)carbamate, a reversed-phase HPLC setup, likely with a C18 column, would be effective. The presence of the bromine atom and the aromatic rings suggests that the compound will have moderate hydrophobicity.

The coupling of HPLC with mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides exceptional sensitivity and specificity. Electrospray ionization (ESI) is a common ionization technique for such analyses. In the positive ion mode, the protonated molecule [M+H]⁺ of this compound would be the precursor ion. Collision-induced dissociation (CID) of this precursor ion would generate characteristic product ions, allowing for highly selective detection using Multiple Reaction Monitoring (MRM).

The identification of metabolites is a critical aspect of understanding the environmental fate and toxicology of a compound. HPLC-MS/MS is a powerful tool for this purpose. europa.eu Potential metabolic pathways for this compound could involve hydroxylation of the aromatic rings, cleavage of the carbamate (B1207046) ester linkage, and de-bromination. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements of potential metabolites, aiding in the elucidation of their elemental composition. europa.eu

Gas Chromatography-Mass Spectrometry (GC-MS):

While some carbamates are thermally unstable, GC-MS can be a suitable alternative, often providing higher chromatographic resolution. For this compound, a derivatization step might be necessary to improve its thermal stability and volatility. nih.gov However, the presence of the benzyl group may confer sufficient volatility for direct analysis.

In GC-MS analysis, the compound is vaporized and separated in a capillary column. The mass spectrometer then detects the characteristic mass fragments. The bromine atom in this compound provides a distinct isotopic pattern (due to the presence of 79Br and 81Br isotopes in nearly equal abundance), which is a powerful tool for identification and confirmation. The mass spectrum would likely show fragments corresponding to the loss of the benzyl group, the carbamate moiety, and the bromine atom.

A study on the GC-MS analysis of other carbamate pesticides utilized a derivatization step with 9-xanthydrol, which significantly improved sensitivity. nih.gov A similar approach could be explored for this compound. The selection of an appropriate internal standard, such as a structurally similar but isotopically labeled compound or another brominated carbamate like 4-Bromo-3,5-dimethylphenyl-N-methylcarbamate, is crucial for accurate quantification. nih.gov

Table 1: Hypothetical HPLC-MS/MS Parameters for this compound Analysis

ParameterValue
HPLC System
ColumnC18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile PhaseA: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺m/z 322/324
Product Ions (MRM transitions)e.g., m/z 91 (benzyl fragment), m/z 198/200 (bromomethylphenyl fragment)
Collision EnergyOptimized for each transition

This table presents hypothetical parameters based on the analysis of similar compounds. Actual parameters would require experimental optimization.

Advanced Spectroscopic Quantification Techniques for Environmental or Biological Samples

While chromatographic methods are highly effective, spectroscopic techniques offer complementary or alternative approaches for the quantification of this compound, particularly for rapid screening or in-situ measurements.

Raman and Infrared Spectroscopy:

Vibrational spectroscopy techniques like Raman and Fourier-Transform Infrared (FTIR) spectroscopy provide a molecular fingerprint based on the vibrational modes of a molecule. The spectrum of this compound would exhibit characteristic peaks corresponding to the C=O stretching of the carbamate group, C-N stretching, aromatic C-H stretching, and the C-Br stretching. While these techniques are powerful for pure compound identification, their application for quantification in complex matrices like environmental or biological samples can be challenging due to overlapping signals from other components.

Surface-Enhanced Raman Spectroscopy (SERS) is a promising technique that can significantly enhance the Raman signal of an analyte adsorbed on a nanostructured metal surface (typically gold or silver), enabling trace-level detection. mdpi.com This technique could be adapted for the sensitive detection of this compound in water samples.

UV-Visible Spectroscopy:

UV-Visible spectroscopy measures the absorption of light by a molecule in the ultraviolet and visible regions. The aromatic rings in this compound will result in characteristic UV absorption bands. While not as selective as mass spectrometry, UV-Vis spectroscopy can be a simple and cost-effective method for quantification in relatively clean samples or as a detector for HPLC.

Table 2: Potential Spectroscopic Features for this compound

Spectroscopic TechniqueExpected Characteristic Features
FTIR Spectroscopy ~1700-1730 cm⁻¹ (C=O stretch), ~1500-1600 cm⁻¹ (aromatic C=C stretch), ~1200-1250 cm⁻¹ (C-N stretch), ~500-600 cm⁻¹ (C-Br stretch)
Raman Spectroscopy Strong aromatic ring breathing modes, C=O stretch, C-Br stretch
UV-Visible Spectroscopy Absorption maxima in the UV region (e.g., ~220-280 nm) due to π-π* transitions in the aromatic rings.

These are predicted features based on the molecular structure. Experimental verification is required.

Development of Novel Detection Methods for this compound

The development of novel detection methods is driven by the need for faster, more portable, and highly sensitive analytical tools.

Biosensors:

Biosensors based on enzyme inhibition are a well-established approach for the detection of carbamate pesticides. These sensors typically utilize acetylcholinesterase (AChE), the target enzyme for many carbamates. The inhibition of AChE activity by this compound could be measured electrochemically or colorimetrically. While offering high sensitivity, the selectivity of this approach can be a limitation as it responds to a broad class of neurotoxic compounds.

Aptamer-Based Sensors:

Aptamers are single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and selectivity. The development of an aptamer that specifically recognizes this compound could lead to highly selective and sensitive biosensors. researchgate.net These aptasensors could be integrated with various signal transduction platforms, such as electrochemical, optical, or colorimetric systems, for rapid and on-site detection. researchgate.net

Molecularly Imprinted Polymers (MIPs):

Molecularly imprinted polymers are synthetic materials with tailor-made recognition sites for a specific target molecule. MIPs can be synthesized using this compound as a template molecule. These polymers can then be used as selective sorbents for solid-phase extraction (SPE) to pre-concentrate the analyte from complex samples before instrumental analysis, or as the recognition element in a sensor.

The unique structural features of this compound, including the bromine atom and the specific arrangement of substituents on the phenyl ring, provide a basis for the development of these highly specific novel detection methods.

Future Research Directions and Unaddressed Questions for Benzyl 4 Bromo 2 Methylphenyl Carbamate

Unexplored Synthetic Avenues and Methodological Advancements

Future research should focus on:

Developing and optimizing synthetic routes: This includes exploring different catalytic systems, solvent conditions, and reaction temperatures to achieve high yields and purity.

Investigating novel synthetic strategies: Research into alternative pathways that may offer improved efficiency, scalability, or sustainability is warranted.

Characterization of reaction kinetics and mechanisms: A detailed study of the reaction mechanism for its formation would provide valuable insights for process optimization.

Deeper Understanding of Molecular Interactions and Biological Mechanisms

The biological activity of Benzyl (B1604629) (4-bromo-2-methylphenyl)carbamate remains largely unknown. The carbamate (B1207046) functional group is a common motif in many biologically active molecules, including drugs and pesticides, suggesting that this compound could exhibit interesting biological properties. nih.gov

Key unaddressed questions include:

What are the primary biological targets of this compound? Computational modeling and in vitro screening could be employed to predict and identify potential protein interactions.

Does it exhibit any enzymatic inhibitory activity? Many carbamates are known to be inhibitors of enzymes such as acetylcholinesterase. nih.gov Investigating this possibility for Benzyl (4-bromo-2-methylphenyl)carbamate could reveal potential therapeutic applications.

What are its modes of interaction at a molecular level? Studies using techniques like X-ray crystallography or NMR spectroscopy could elucidate how this molecule binds to potential biological targets.

Integration into Novel Material Science or Catalytic Applications

The potential of this compound in the fields of material science and catalysis is completely unexplored. The presence of a bromine atom and an aromatic ring suggests possibilities for its use as a monomer in polymerization reactions or as a building block for functional materials.

Future research could explore:

Polymer synthesis: Investigating its utility as a monomer for creating novel polymers with potentially unique thermal, optical, or mechanical properties.

Development of functional materials: Its structure could be modified to create liquid crystals, organic light-emitting diode (OLED) materials, or other advanced materials.

Catalytic activity: Assessing the potential of the compound or its metal complexes to act as catalysts in organic reactions.

Emerging Challenges and Opportunities in this compound Research

The primary challenge in the study of this compound is the foundational lack of data. This, however, also represents a significant opportunity for researchers to make novel contributions to the field of chemistry.

Challenges:

The absence of established analytical methods for this specific compound.

The lack of commercially available starting materials may hinder initial synthetic efforts.

Opportunities:

The potential to discover entirely new biological activities or material properties.

The opportunity to publish foundational research on a novel chemical entity.

The development of a new class of compounds based on its scaffold for various applications.

Q & A

Basic: What synthetic methodologies are recommended for preparing Benzyl (4-bromo-2-methylphenyl)carbamate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling 4-bromo-2-methylaniline with benzyl chloroformate under basic conditions. A two-step protocol is recommended:

Protection of the amine group : React 4-bromo-2-methylaniline with benzyl chloroformate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C, using triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as a base to neutralize HCl byproducts .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield and purity.
Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to detect carbamate C=O stretching (~1700 cm⁻¹). Excess benzyl chloroformate (1.2–1.5 equiv) ensures complete conversion, while maintaining low temperatures minimizes side reactions like urea formation .

Basic: What safety protocols and storage conditions are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Handling : Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust/aerosol formation.
  • Storage : Keep in airtight, light-resistant containers at 2–8°C in a dry, well-ventilated area. Avoid proximity to strong oxidizers or acids to prevent decomposition .
  • Waste disposal : Neutralize residues with dilute sodium bicarbonate before incineration or disposal via certified hazardous waste services .

Advanced: How can X-ray crystallography and SHELX refinement resolve structural ambiguities in carbamate derivatives like this compound?

Methodological Answer:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction. Ensure crystal quality by slow evaporation from DCM/hexane.
  • Refinement : Employ SHELXL for least-squares refinement. Key steps:
    • Define anisotropic displacement parameters for non-H atoms.
    • Use restraints for disordered benzyl/aryl groups.
    • Validate hydrogen bonding (N–H⋯O=C) with PLATON or Mercury .
      Case study : For similar carbamates, SHELX refinement reduced R1 values to <0.05 by incorporating Hirshfeld surface analysis to resolve packing ambiguities .

Advanced: How do structural modifications (e.g., bromine/methyl substitution) influence the cholinesterase inhibitory activity of benzyl carbamates?

Methodological Answer:

  • SAR Design : Compare IC₅₀ values of analogs using Ellman’s assay (acetylcholinesterase, AChE). Key findings from related studies:
    • Bromine : Enhances lipophilicity, improving blood-brain barrier penetration (e.g., IC₅₀ = 2.8 µM for brominated vs. 12.3 µM for non-brominated analogs) .
    • Methyl group : Ortho-substitution (2-methyl) reduces steric hindrance, favoring active-site binding.
  • Computational validation : Perform molecular docking (AutoDock Vina) with AChE (PDB: 4EY7). Bromine at C4 increases π-π stacking with Trp286, while methyl at C2 optimizes van der Waals contacts .

Advanced: What analytical techniques are most effective for characterizing purity and stability of this compound?

Methodological Answer:

  • Purity analysis :
    • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity >98% confirmed by peak integration.
    • NMR : ¹H NMR (CDCl₃) should show distinct signals for benzyl CH₂ (δ 5.1–5.3 ppm) and carbamate NH (δ 6.8–7.0 ppm, broad).
  • Stability testing :
    • Accelerated degradation : Expose to 40°C/75% RH for 4 weeks. Monitor via LC-MS for hydrolysis products (e.g., 4-bromo-2-methylaniline, m/z = 200.07 ).
    • pH stability : Carbamates degrade rapidly under alkaline conditions (pH >10); store at neutral pH .

Advanced: How can conflicting bioactivity data across studies on benzyl carbamates be systematically addressed?

Methodological Answer:

  • Data reconciliation :
    • Assay standardization : Compare enzyme sources (e.g., human vs. electric eel AChE) and buffer conditions (pH, ionic strength).
    • Control normalization : Use galantamine or donepezil as positive controls to calibrate IC₅₀ values .
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to evaluate inter-study variability. For example, discrepancies in IC₅₀ values (±15%) may arise from differences in substrate concentrations (acetylthiocholine iodide: 0.5–1.0 mM) .

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